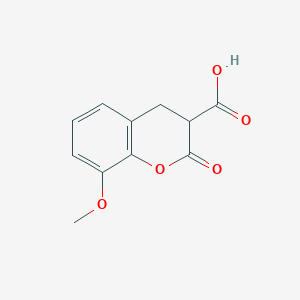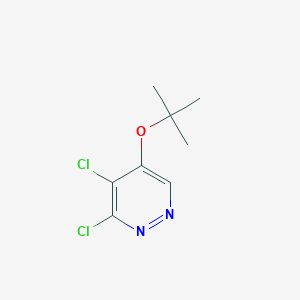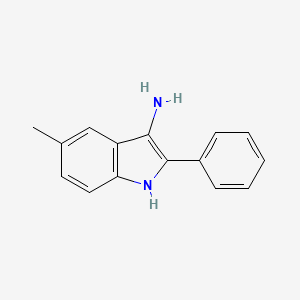
5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-7,8-dihydroquinolin-5(6H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group attached to the quinoline core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as trifluoroacetic acid or sulfuric acid.
Solvent: Common solvents include ethanol or acetonitrile.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-7,8-dihydroquinolin-5(6H)-one depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may target bacterial cell walls or protein synthesis pathways. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: Known for its metal-chelating properties.
2-Phenylquinoline: Another phenyl-substituted quinoline derivative.
Uniqueness
6-Phenyl-7,8-dihydroquinolin-5(6H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
56826-75-6 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-phenyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C15H13NO/c17-15-12(11-5-2-1-3-6-11)8-9-14-13(15)7-4-10-16-14/h1-7,10,12H,8-9H2 |
InChI Key |
ZSYYKZGWYFSCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)

![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)
![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)
